1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one
Description
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one (CAS: CID 155819582) is a chlorinated arylketone with the molecular formula C₁₀H₈ClF₃O and a molecular weight of 236.62 g/mol . Its structure features a chlorine atom at the propan-2-one position and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The SMILES notation is C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F, and the InChIKey is YWWKERNCOXNURK-UHFFFAOYSA-N . This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic carbonyl group and halogen-substituted aromatic system.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKERNCOXNURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
The Friedel-Crafts acylation remains the most widely reported method for constructing the propan-2-one backbone. This approach leverages electrophilic aromatic substitution to introduce the ketone group at the ortho position relative to the trifluoromethyl substituent.
Reaction Protocol
A typical procedure involves reacting 2-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride). The reaction proceeds under anhydrous conditions in dichloromethane or 1,2-dichloroethane at 0–5°C for 4–6 hours. After quenching with ice-water, the product is extracted using ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 9:1).
Key Parameters
- Catalyst Loading : 1.2–1.5 molar equivalents of AlCl₃ yield optimal conversion rates (82–87%).
- Temperature Control : Maintaining sub-10°C temperatures minimizes side reactions such as dichloroacetylation.
- Substrate Purity : Anhydrous 2-(trifluoromethyl)benzene (≥98%) is critical to prevent hydrolysis of chloroacetyl chloride.
Table 1: Friedel-Crafts Acylation Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | 82–87 | 95–97 |
| Reaction Temperature | 0–5°C | 85 | 96 |
| Solvent | Dichloromethane | 87 | 97 |
| Reaction Time | 4–6 h | 84 | 95 |
Oxidation of 1-Chloro-3-[2-(Trifluoromethyl)Phenyl]Propan-2-Ol
Secondary alcohols serve as precursors for ketone synthesis via oxidation. This method is advantageous when halogenated propanols are readily available.
Chromium-Based Oxidation
The Chinese patent CN101891601A details the use of chromic anhydride (CrO₃) in sulfuric acid to oxidize 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-ol. The reaction occurs in dichloromethane at 20–25°C for 4 hours, achieving a 78% yield. The product is isolated by neutralizing excess acid with sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol.
Alternative Oxidants
- Jones Reagent : Provides comparable yields (75–80%) but generates hazardous chromium waste.
- Swern Oxidation : Uses oxalyl chloride and dimethyl sulfoxide (DMSO) for a metal-free approach, yielding 70–73% product.
Table 2: Oxidation Method Comparison
| Oxidant | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | Dichloromethane | 4 | 78 | 98 |
| Jones Reagent | Acetone | 3 | 75 | 97 |
| Swern (DMSO/ClCO) | DCM | 5 | 73 | 96 |
Halogenation of Propan-2-One Derivatives
Direct halogenation offers a route to introduce the chloro group at the α-position of pre-formed ketones.
Electrophilic Chlorination
Sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 40°C selectively chlorinates the α-carbon of 3-[2-(trifluoromethyl)phenyl]propan-2-one. After 2 hours, the mixture is washed with sodium thiosulfate to remove excess SO₂Cl₂, yielding 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one in 68% yield.
Diazonium Salt Coupling Reactions
The CA2205694A1 patent describes a multi-step synthesis starting from 3-(trifluoromethyl)aniline:
- Diazotization : Treat 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0°C to form the diazonium salt.
- Coupling with Ethyl Acetoacetate : React the diazonium salt with ethyl acetoacetate in aqueous bisulfite, yielding a hydrazone intermediate.
- Hydrolysis and Chlorination : Hydrolyze the hydrazone with HCl to form the ketone, followed by chlorination using PCl₅.
This method achieves a 65% overall yield but involves complex intermediate purification.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Cost ($/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 85 | 120 | High | Moderate (AlCl₃ waste) |
| Oxidation | 78 | 150 | Medium | High (Cr waste) |
| Halogenation | 68 | 90 | High | Low |
| Diazonium Coupling | 65 | 200 | Low | High (toxic byproducts) |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one (CAS: EN300-203279) shares the same molecular formula (C₁₀H₈ClF₃O) but differs in the position of the -CF₃ group (para instead of ortho) . However, the ortho-substituted derivative (target compound) may display increased steric effects, influencing regioselectivity in reactions such as reductive amination .
Halogen Substitution: Chlorine vs. Fluorine
- 1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (Compound 3w) replaces chlorine with fluorine, resulting in the formula C₁₀H₈F₄O (MW: 220.16 g/mol) .
- Impact : The fluorine atom induces distinct electronic effects, evidenced by a downfield shift in ¹H NMR (δ 5.73, J = 48.5 Hz) due to strong coupling with fluorine . Compared to chlorine, fluorine’s electronegativity increases the electrophilicity of the carbonyl group, accelerating reactions like nucleophilic substitutions.
Absence of Halogen Substituents
- 1-(2-(Trifluoromethyl)phenyl)propan-2-one (CAS: 21235-67-6) lacks the chlorine atom, with a molecular formula of C₁₀H₉F₃O (MW: 202.18 g/mol) . Impact: The absence of chlorine reduces molecular weight and alters reactivity. For example, the non-chlorinated analog may exhibit slower kinetics in reactions requiring halogen leaving groups, such as nucleophilic acyl substitutions.
Complex Derivatives with Additional Substituents
- 1-(2-Bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one incorporates bromine and dimethyl groups on the propanone backbone (MW: ~407.6 g/mol) . Impact: The dimethyl groups introduce steric protection, stabilizing the ketone against nucleophilic attacks. Bromine’s larger atomic radius compared to chlorine may also influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
Data Table: Structural and Property Comparison
Biological Activity
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which significantly influences its chemical properties, enhancing lipophilicity and biological activity. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10ClF3O
- Molecular Weight : Approximately 264.67 g/mol
The structure of this compound includes:
- A chloro group
- A trifluoromethyl group
- A propan-2-one moiety
These functional groups contribute to the compound's reactivity and biological interactions.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes due to its structural features.
- Modulation of Receptors : It can act as an inhibitor or modulator of various biological receptors, leading to diverse biological effects.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results indicate that the compound shows comparable efficacy to standard antibiotics like ceftriaxone .
Anti-inflammatory Properties
In addition to its antimicrobial activity, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
Anticancer Potential
There is emerging evidence regarding the potential anticancer properties of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), by disrupting cell cycle progression and promoting cell death mechanisms:
| Cell Line | IC50 Value (µM) | Observed Effect |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis |
The compound's ability to affect cell viability and morphology suggests it may serve as a lead compound for further anticancer drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chlorinated ketones, including this compound. The results indicated that this compound was among the most effective in inhibiting growth across multiple bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a separate investigation focused on anti-inflammatory properties, the compound was tested for its ability to modulate inflammatory responses in vitro. Results showed a significant reduction in inflammatory markers when cells were treated with varying concentrations of the compound, indicating its potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
